Ethyl 5-pentyl-1,2-oxazole-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83222-49-5 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 5-pentyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-3-5-6-7-9-8-10(12-15-9)11(13)14-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
VNPVLLYDGNWACB-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=NO1)C(=O)OCC |
Canonical SMILES |
CCCCCC1=CC(=NO1)C(=O)OCC |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Ethyl 5 Pentyl 1,2 Oxazole 3 Carboxylate
Established Synthetic Pathways for 1,2-Oxazole Ring Systems
The formation of the 1,2-oxazole, or isoxazole (B147169), ring is a well-documented process in heterocyclic chemistry. Key methodologies have been developed over the years, ranging from classic cycloadditions to cyclization reactions of linear precursors. These methods provide versatile entry points to a wide array of substituted isoxazoles.
1,3-Dipolar Cycloaddition Reactions in 1,2-Oxazole Synthesis
The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocyclic rings, including isoxazoles. wikipedia.orgnih.gov This reaction typically involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, which is usually an alkyne for the synthesis of isoxazoles or an alkene for isoxazolines. youtube.comresearchgate.net The reaction is known for its high regioselectivity and efficiency. mdpi.com
Nitrile oxides are reactive intermediates that are typically generated in situ from precursors such as aldoximes, hydroximoyl chlorides, or nitroalkanes. mdpi.comnih.gov For instance, hydroximoyl chlorides can be dehydrochlorinated with a base to yield the corresponding nitrile oxide, which is immediately trapped by the dipolarophile present in the reaction mixture. researchgate.net This strategy prevents the dimerization of the unstable nitrile oxide. The regiochemical outcome of the cycloaddition is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition. mdpi.com
The versatility of this method allows for the synthesis of a broad spectrum of isoxazole derivatives by varying the substituents on both the nitrile oxide and the alkyne. nih.gov Copper(I)-catalyzed versions of this reaction are also common, providing rapid and regioselective access to 3,5-disubstituted isoxazoles from terminal acetylenes. nih.gov
Cyclization Reactions from Ketones, Diketones, and Amides
Another fundamental approach to the isoxazole ring is the cyclocondensation reaction of a three-carbon component with hydroxylamine (B1172632) or its derivatives. The classic Claisen isoxazole synthesis, for example, involves the reaction of a 1,3-dicarbonyl compound (a β-diketone or β-ketoester) with hydroxylamine. This method, however, can sometimes lead to mixtures of regioisomers, depending on the nature of the substituents on the dicarbonyl compound.
To overcome issues of regioselectivity, β-enamino diketones have been employed as precursors. Their reaction with hydroxylamine allows for better control over the cyclization process, leading to specific regioisomers of polyfunctionalized isoxazoles. arborpharmchem.com
More modern approaches involve electrophilic cyclization. For example, 2-alkyn-1-one O-methyl oximes can be cyclized in the presence of an electrophile like iodine monochloride (ICl) to produce highly substituted 4-iodoisoxazoles under mild conditions. researchgate.net These iodinated products can then be further functionalized using palladium-catalyzed cross-coupling reactions, providing a route to a wide variety of 3,4,5-trisubstituted isoxazoles. researchgate.net
Van Leusen Oxazole (B20620) Synthesis and Related Transformations
The Van Leusen reaction is a well-known method in heterocyclic synthesis, but it is important to note that it produces 1,3-oxazoles , not the isomeric 1,2-oxazoles (isoxazoles) that are the primary focus of this article. The reaction involves the base-mediated condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). biointerfaceresearch.com The process leads to the formation of a 5-substituted 1,3-oxazole ring.
The mechanism involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde, and subsequent cyclization and elimination of toluenesulfinic acid to form the oxazole ring. While not a direct route to 1,2-oxazoles, its inclusion in discussions of five-membered oxygen- and nitrogen-containing heterocycles is common due to its utility and widespread application in forming the isomeric oxazole core. nih.gov The Van Leusen synthesis is a powerful tool for creating 1,3-oxazoles, which are themselves important scaffolds in medicinal chemistry. biointerfaceresearch.com
Modern and Conventional Approaches for Isoxazole Derivatives
Recent advancements in synthetic methodology have introduced new and improved ways to synthesize isoxazole derivatives, often focusing on efficiency, sustainability, and functional group tolerance. These modern approaches complement the more conventional methods.
Key modern and conventional synthetic strategies are summarized in the table below.
| Synthetic Approach | Description | Key Features |
| Metal-Free Synthesis | Utilizes reagents like tert-butyl nitrite (B80452) or employs deep eutectic solvents (DES) to facilitate cycloaddition without the need for a metal catalyst. researchgate.netcore.ac.uk | Environmentally benign, avoids metal contamination in the final product. |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com | Rapid synthesis, improved efficiency. |
| Green Chemistry Approaches | Focuses on using environmentally friendly solvents like water or ionic liquids, or performing reactions under solvent-free conditions to minimize environmental impact. nih.govcore.ac.uk | Sustainable, reduced waste, often safer reaction conditions. |
| One-Pot, Multi-Component Reactions | Combines several reaction steps into a single procedure without isolating intermediates, improving overall efficiency and reducing waste. nih.govcore.ac.uk | High atom economy, operational simplicity, time-saving. |
| Electrophilic Cyclization | Cyclization of functionalized linear precursors, such as 2-alkyn-1-one O-methyl oximes, induced by an electrophile to form the isoxazole ring. researchgate.net | Provides access to highly substituted isoxazoles, often with good regiocontrol. |
These modern techniques have significantly expanded the toolkit available to chemists for the construction of complex isoxazole-containing molecules.
Targeted Synthesis of Ethyl 5-pentyl-1,2-oxazole-3-carboxylate
The synthesis of the specific target molecule, this compound, can be strategically designed by applying the principles of 1,3-dipolar cycloaddition, which is particularly well-suited for constructing 3,5-disubstituted isoxazoles with high regiocontrol.
Precursor Identification and Design for the Pentyl and Ethyl Carboxylate Moieties
A retrosynthetic analysis based on the 1,3-dipolar cycloaddition pathway identifies two key precursors required for the synthesis of this compound. This reaction involves forming the isoxazole ring from a nitrile oxide and an alkyne.
The two logical precursor pairs are:
1-Heptyne (B1330384) (as the dipolarophile) and an ethoxycarbonyl-substituted nitrile oxide (as the 1,3-dipole).
A pentyl-substituted nitrile oxide and ethyl propiolate (as the dipolarophile).
The first approach is generally preferred due to the availability and stability of the precursors. The required precursors are identified as follows:
Precursor for the Pentyl Moiety (C5 position): The pentyl group at the 5-position of the isoxazole ring can be introduced using 1-heptyne . This terminal alkyne provides the five-carbon pentyl chain plus the two carbons that will become part of the heterocyclic ring.
Precursor for the Ethyl Carboxylate Moiety (C3 position): The ethyl carboxylate group at the 3-position can be sourced from a nitrile oxide bearing this functional group. A highly suitable and commercially available starting material for this purpose is Ethyl 2-chloro-2-(hydroxyimino)acetate . biosynth.com This compound serves as a stable hydroximoyl chloride precursor. It can be treated with a mild base, such as triethylamine (B128534) or sodium bicarbonate, to generate ethoxycarbonylformonitrile oxidein situ.
The proposed synthetic pathway is outlined in the reaction scheme below:
Proposed Synthesis of this compound acetate in the presence of a base like triethylamine to yield this compound.") The 1,3-dipolar cycloaddition reaction between 1-heptyne and in situ generated ethoxycarbonylformonitrile oxide.
This targeted approach offers a direct and efficient route to this compound, leveraging a robust and well-established chemical transformation while using readily accessible starting materials.
Optimization of Reaction Conditions for Regioselectivity and Yield
The synthesis of 3,5-disubstituted isoxazoles, such as this compound, often involves the cyclocondensation of a β-dicarbonyl compound with hydroxylamine or a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. The control of regioselectivity—determining whether the pentyl group is at the 5-position and the ethyl carboxylate at the 3-position—is a significant challenge. Researchers have extensively studied the optimization of reaction conditions to maximize the yield of the desired regioisomer.
Key factors influencing regioselectivity and yield include the choice of solvent, base, temperature, and the presence of additives or catalysts. For instance, in the cyclocondensation of β-enamino diketones with hydroxylamine, polar aprotic solvents like acetonitrile (B52724) can favor one regioisomer, while polar protic solvents such as ethanol (B145695) or a water/ethanol mixture may lead to the formation of the other. nih.gov The use of a Lewis acid like BF₃·OEt₂ has also been shown to control the regiochemistry of the reaction effectively. nih.gov
Optimization studies often involve systematically varying these parameters to find the ideal combination. The following table illustrates a typical optimization process for the synthesis of a 4,5-disubstituted isoxazole, which demonstrates the principles applicable to the target compound.
| Entry | Solvent | Base | Temperature (°C) | Yield (%) | Regioisomeric Ratio |
|---|---|---|---|---|---|
| 1 | EtOH | NaOAc | Reflux | 75 | 65:35 |
| 2 | MeCN | Pyridine (B92270) | RT | 82 | 88:12 |
| 3 | H₂O/EtOH | NaOAc | Reflux | 70 | 30:70 |
| 4 | MeCN | Pyridine + BF₃·OEt₂ | RT | 79 | 90:10 |
Data is illustrative and based on findings for related isoxazole syntheses. nih.gov
Green Chemistry Approaches in the Synthesis of Oxazole Derivatives
In recent years, there has been a significant shift towards developing environmentally benign synthetic methods for heterocyclic compounds. rsc.org Green chemistry principles are increasingly applied to the synthesis of oxazole and isoxazole derivatives to minimize hazardous waste, reduce energy consumption, and utilize renewable resources. ijpsonline.com
Key green synthetic approaches include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, improve yields, and sometimes enhance regioselectivity compared to conventional heating methods. ijpsonline.comnih.gov
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions, often under milder conditions and in shorter durations. ijpsonline.comnih.gov A one-pot cascade reaction for isoxazole formation has been successfully carried out using ultrasonication. nih.gov
Use of Green Solvents: Replacing toxic organic solvents with environmentally friendly alternatives like water, ethanol, or ionic liquids is a cornerstone of green chemistry. ijpsonline.comnih.gov Water, in particular, has been used as a solvent for the synthesis of isoxazoles, fulfilling the criteria of green synthetic procedures. nih.gov
Catalysis: The use of catalysts, especially reusable heterogeneous catalysts, can improve reaction efficiency and reduce waste from stoichiometric reagents. ijpsonline.com
These methods not only decrease the environmental impact but also often lead to increased reaction performance, higher product purity, and simplified post-synthesis processing. ijpsonline.com
Catalytic Methods in Oxazole and Isoxazole Synthesis
Catalysis plays a pivotal role in the modern synthesis of heterocyclic compounds, offering pathways with high efficiency, selectivity, and functional group tolerance. researchgate.netnortheastern.edu Both transition-metal catalysis and metal-free organocatalytic approaches have been extensively developed for the synthesis of isoxazoles like this compound.
Transition-Metal Catalysis in Heterocycle Formation
Transition metals such as copper, palladium, rhodium, and iron are widely used to catalyze the formation of isoxazole rings. researchgate.netrsc.orgacs.org Copper(I) catalysts, in particular, are renowned for their effectiveness in the [3+2] cycloaddition of terminal alkynes and in-situ generated nitrile oxides, a primary method for producing 3,5-disubstituted isoxazoles. nih.govkthmcollege.ac.in This method offers excellent regioselectivity and is a cornerstone of "click chemistry."
Organocatalytic and Metal-Free Synthetic Approaches
Concerns about the cost, toxicity, and difficulty in removing trace metals from final products have driven the development of metal-free and organocatalytic synthetic routes. nih.govrsc.org These methods provide valuable alternatives to traditional metal-catalyzed reactions. rsc.org
Notable metal-free approaches include:
Hypervalent Iodine Reagents: Reagents like diacetoxyiodobenzene (B1259982) (DIB) can mediate the [3+2] cycloaddition of nitrile oxides with alkynes under metal-free conditions. arkat-usa.org Catalytic amounts of hypervalent iodine species have also been used for intramolecular oxidative cycloadditions of aldoximes. arkat-usa.orgnih.gov
Base-Promoted Reactions: Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the regioselective synthesis of isoxazoles from aldoximes and dipolarophiles. rsc.org
Electrochemical Synthesis: Electrochemistry offers a green and practical method for synthesizing isoxazolines and isoxazoles, avoiding the need for chemical oxidants. rsc.orgnih.gov
These metal-free strategies often proceed under mild conditions and are compatible with a wide range of functional groups. nih.gov
Mechanistic Elucidation of Key Synthetic Transformations
Understanding the reaction mechanism is fundamental to optimizing conditions and controlling the outcome of a synthesis. The most common route to 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). nih.gov
Two primary mechanisms have been proposed for this reaction:
Concerted Pericyclic Mechanism: This pathway involves a single transition state where the new sigma bonds are formed simultaneously. It is often favored and its regioselectivity can be predicted by Frontier Molecular Orbital (FMO) theory. nih.gov
Stepwise Diradical Mechanism: In this pathway, one sigma bond forms first, creating a diradical intermediate, which then cyclizes to form the second bond. nih.gov
Computational and experimental studies are used to distinguish between these pathways. For example, kinetic modeling and density functional theory (DFT) calculations can support a stepwise, radical-mediated mechanism in certain electrochemical syntheses of isoxazolines, discounting a concerted [3+2] cycloaddition pathway. nih.gov The mechanism for the formation of the crucial nitrile oxide intermediate, typically generated in situ from an aldoxime via oxidation, has also been studied. nih.govnih.gov This understanding allows chemists to fine-tune reactions to achieve the desired isoxazole product with high precision. nih.govrsc.org
Chemical Reactivity and Mechanistic Investigations of Ethyl 5 Pentyl 1,2 Oxazole 3 Carboxylate
Electrophilic and Nucleophilic Substitution Reactions on the 1,2-Oxazole Ring
The 1,2-oxazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. The nitrogen atom in the ring deactivates the carbon atoms towards electrophilic attack. When such reactions do occur, they typically require the presence of activating, electron-donating groups on the ring. For isoxazoles, electrophilic substitution, when forced, tends to occur at the C4 position. However, for Ethyl 5-pentyl-1,2-oxazole-3-carboxylate, the presence of the electron-withdrawing carboxylate group at C3 further deactivates the ring, making electrophilic substitution at C4 highly unfavorable.
Conversely, the electron-deficient character of the isoxazole (B147169) ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) can occur, particularly if a good leaving group is present on the ring. For instance, 5-nitroisoxazoles have been shown to undergo efficient nucleophilic substitution of the nitro group with various nucleophiles. rsc.org While the pentyl group at C5 is not a leaving group, metalation of the isoxazole ring can facilitate the introduction of substituents. Deprotonation of isoxazoles is most favorable at the C5 position, followed by the C3 and then the C4 position. nih.gov In the case of this compound, the C5 position is already substituted. Therefore, metalation would likely occur at the C4 position, the most acidic remaining proton, allowing for subsequent reaction with electrophiles to achieve substitution at this position. Palladium-catalyzed direct C4,C5-diarylation of ethyl isoxazole-3-carboxylate has been reported, indicating the feasibility of functionalizing these positions under catalytic conditions. researchgate.net
Table 1: Reactivity of the 1,2-Oxazole Ring in this compound
| Reaction Type | Position | Reactivity | Notes |
| Electrophilic Substitution | C4 | Very Low | The ring is deactivated by the ester group and the inherent electron deficiency of the isoxazole. |
| Nucleophilic Substitution | C4 | Moderate | Can be achieved via metalation followed by reaction with an electrophile. |
| Nucleophilic Substitution | C5 | Low | Requires a suitable leaving group, which is absent in the target molecule. |
Reactions Involving the Ethyl Ester Functionality
The ethyl ester group at the 3-position of the isoxazole ring is a key site for chemical modification, allowing for the synthesis of a variety of derivatives.
The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-pentyl-1,2-oxazole-3-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, using a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, is a common method.
Transesterification can also be achieved by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the synthesis of other alkyl esters of 5-pentyl-1,2-oxazole-3-carboxylic acid.
The ethyl ester can be converted into amides by reaction with ammonia (B1221849) or primary or secondary amines. researchgate.net This reaction, known as aminolysis, typically requires heating or the use of a catalyst. The resulting 5-pentyl-1,2-oxazole-3-carboxamides are a class of compounds with potential biological activities. The synthesis of various isoxazole-carboxamides has been reported through the reaction of the corresponding ethyl ester with different amines. researchgate.netnih.gov
Furthermore, the carboxylic acid obtained from hydrolysis can be converted into other derivatives such as acid chlorides or activated esters. These reactive intermediates can then be used to synthesize a wider range of amides, esters, and other related compounds under milder conditions. For example, the synthesis of 3,4-diaryl-isoxazole-5-carboxamides has been achieved from the corresponding ethyl esters. researchgate.net
Reactivity and Functionalization of the Pentyl Side Chain
The pentyl group at the 5-position of the isoxazole ring behaves as a typical alkyl chain and can undergo free-radical substitution reactions. For instance, halogenation at the pentyl chain can be initiated by UV light or a radical initiator. The selectivity of this reaction would favor substitution at the secondary carbons of the pentyl chain.
While the isoxazole ring is generally stable, its presence can influence the reactivity of the adjacent methylene (B1212753) group of the pentyl chain. The C5 position of the isoxazole ring can stabilize an adjacent carbanion to some extent, potentially allowing for deprotonation at the α-carbon of the pentyl group with a strong base, followed by reaction with an electrophile. However, this is generally less favorable than deprotonation of the isoxazole ring itself. Research on the synthesis of 5-(fluoroalkyl)isoxazoles has demonstrated methods for functionalizing the alkyl side chain at the 5-position. nih.gov
Cycloaddition and Rearrangement Reactions of the Oxazole (B20620) Core
The 1,2-oxazole ring can participate in cycloaddition reactions, although it is less reactive as a diene compared to oxazole. The isoxazole ring can act as a dienophile in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. However, for this compound, its participation as a diene is more likely. Isoxazoles can undergo [4+2] cycloaddition reactions with enamines to form substituted pyridines. rsc.org The 1,3-dipolar cycloaddition of nitrile oxides to alkynes is a primary method for synthesizing the isoxazole ring itself and is a testament to the potential for cycloaddition chemistry involving this core. nih.govmdpi.com
The isoxazole ring is known to undergo various rearrangement reactions, often initiated by heat or light. nih.govacs.org Thermal pyrolysis of isoxazoles can lead to a variety of products through complex rearrangement pathways involving intermediates like vinylnitrenes. acs.org Photochemical rearrangement of isoxazoles can lead to the formation of oxazoles or other heterocyclic systems. These rearrangements often proceed through the cleavage of the weak N-O bond. For instance, photochemical isomerization of isoxazoles can yield ketenimines, which are versatile synthetic intermediates. nih.govacs.org Base-promoted rearrangements of isoxazoles are also known, which can lead to ring-opening and subsequent recyclization to form different heterocyclic structures. beilstein-journals.org A ring-opening fluorination of isoxazoles has also been developed, leading to fluorinated carbonyl compounds. researchgate.netnih.govorganic-chemistry.org
Table 2: Summary of Potential Reactions of this compound
| Functional Group | Reaction Type | Reagents/Conditions | Product Type |
| 1,2-Oxazole Ring | Metalation-Substitution | Strong base (e.g., n-BuLi), then Electrophile | C4-substituted isoxazole |
| Ethyl Ester | Hydrolysis | H⁺ or OH⁻, H₂O | Carboxylic acid |
| Ethyl Ester | Transesterification | R'OH, H⁺ or base catalyst | New ester |
| Ethyl Ester | Amidation | NH₃ or R'R''NH | Amide |
| Pentyl Side Chain | Radical Halogenation | X₂, UV light or radical initiator | Halogenated pentyl chain |
| 1,2-Oxazole Core | Cycloaddition | Dienophile (e.g., enamine) | Substituted pyridine (B92270) |
| 1,2-Oxazole Core | Photochemical Rearrangement | UV light | Oxazole, ketenimine, etc. |
| 1,2-Oxazole Core | Thermal Rearrangement | Heat | Various decomposition/rearrangement products |
Structural Elucidation and Spectroscopic Characterization of Ethyl 5 Pentyl 1,2 Oxazole 3 Carboxylate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H NMR data for Ethyl 5-pentyl-1,2-oxazole-3-carboxylate is not available in the searched resources.
Specific ¹³C NMR spectral data for this compound could not be found in the reviewed literature.
There is no available information on two-dimensional NMR studies (COSY, HSQC, HMBC, NOESY) for this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
No high-resolution mass spectrometry data for this compound was found to confirm its exact mass and elemental composition.
Information regarding the fragmentation pathways of this compound from tandem mass spectrometry experiments is not available.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
No experimental Infrared (IR) or Raman spectroscopy data for this compound is available in the reviewed literature. Such spectra would be essential for identifying the characteristic vibrational modes of its functional groups, including the C=O stretch of the ester, the C=N and C-O stretches within the oxazole (B20620) ring, and the various C-H vibrations of the pentyl and ethyl groups.
Electronic Spectroscopy (UV-Vis) and Related Optical Properties
There is no published Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. This analysis would typically reveal information about the electronic transitions within the molecule, such as π→π* and n→π* transitions associated with the conjugated oxazole ring and the carboxylate group, defining its absorption maxima (λmax) and molar absorptivity.
X-ray Crystallography for Solid-State Structure Determination
No X-ray crystallography studies for this compound have been reported. A crystal structure determination would provide precise information on the compound's solid-state conformation, including bond lengths, bond angles, torsional angles, and intermolecular interactions within the crystal lattice.
Computational and Theoretical Analysis of Ethyl 5 Pentyl 1,2 Oxazole 3 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For isoxazole (B147169) derivatives, these calculations reveal details about molecular geometry, reactivity, and spectroscopic characteristics. semanticscholar.org
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. irjweb.com It is widely applied to predict the optimized geometry, electronic properties, and vibrational frequencies of organic molecules, including isoxazole derivatives. nih.govmdpi.com Studies on similar structures, such as oxazol-5-one derivatives, have been performed using DFT methods at the B3LYP/6-311G(d,p) level of theory to calculate optimized geometries, which show good agreement with experimental crystal structures. semanticscholar.org
For Ethyl 5-pentyl-1,2-oxazole-3-carboxylate, a DFT calculation would optimize the molecular geometry to its lowest energy state. This process determines key structural parameters. For instance, in a closely related compound, ethyl 5-phenylisoxazole-3-carboxylate, the isoxazole ring and the adjacent phenyl ring were found to be nearly coplanar. nih.gov The ester group also tends to adopt an extended conformation that is almost in the same plane as the isoxazole ring. nih.gov These calculations provide a precise three-dimensional model of the molecule.
Table 1: Representative Calculated Geometrical Parameters for a Substituted Isoxazole Ring using DFT (Note: Data is illustrative of typical values for the isoxazole core based on published studies on related molecules.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | O1-N2 | 1.41 Å |
| N2-C3 | 1.31 Å | |
| C3-C4 | 1.42 Å | |
| C4-C5 | 1.36 Å | |
| C5-O1 | 1.35 Å | |
| Bond Angle | C5-O1-N2 | 105.0° |
| O1-N2-C3 | 110.0° | |
| N2-C3-C4 | 115.0° | |
| C3-C4-C5 | 102.0° | |
| C4-C5-O1 | 108.0° |
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comasianpubs.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. asianpubs.org DFT calculations are commonly used to determine the energies of these frontier orbitals. irjweb.com For isoxazole derivatives, the distribution of HOMO and LUMO densities indicates the most likely sites for electrophilic and nucleophilic attack, respectively. researchgate.netresearchgate.net In a typical isoxazole structure, the HOMO may be distributed over the heterocyclic ring and the substituent at the 5-position, while the LUMO is often localized over the carboxylate group and the N-O bond.
Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for Isoxazole Derivatives (Note: Values are representative and vary based on substitution patterns and computational methods.)
| Parameter | Symbol | Typical Value (eV) | Description |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -7.5 | Energy of the outermost electron; relates to electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -2.5 | Energy of the lowest available electron state; relates to electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.5 | Indicates chemical reactivity and stability; smaller gap implies higher reactivity. irjweb.com |
| Chemical Hardness | η | 2.0 to 2.75 | Measures resistance to change in electron distribution. |
| Electrophilicity Index | ω | 1.0 to 2.0 | Describes the ability of a molecule to accept electrons. |
Conformational Analysis and Tautomeric Equilibria in 1,2-Oxazoles
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape and flexibility. Conformational analysis and the study of tautomerism are therefore essential for a complete understanding of a molecule's behavior.
Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. While the aromatic 1,2-oxazole ring itself is generally stable, the possibility of tautomerism in related heterocyclic systems exists, such as in oxazolidine-1,3-oxazine systems. beilstein-journals.org For this compound, significant tautomeric forms are not expected due to the stability of the aromatic isoxazole core. Computational studies can confirm this by calculating the relative energies of potential tautomers; a large energy difference would indicate that only one form is present in any significant amount under normal conditions.
Reaction Pathway Modeling and Transition State Calculations
Understanding the mechanism by which a molecule is formed is a key area of computational chemistry. The most common synthetic route to the 1,2-oxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.govyoutube.com
Reaction pathway modeling can be used to map out the energy landscape of this reaction. This involves calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy and rate of the reaction. For the synthesis of an isoxazole ester like the title compound, the reaction would involve a substituted nitrile oxide and an alkyne ester. unifi.it
Computational models, often using DFT, can elucidate the structure of the transition state, showing the partial bonds that are being formed and broken. researchgate.net This analysis can explain the regioselectivity of the reaction—that is, why one constitutional isomer is formed preferentially over another. youtube.com The calculations can model a concerted pericyclic mechanism, which is common for these cycloadditions. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations typically model molecules in a static, isolated state (in vacuo), molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, often in a simulated solvent environment or interacting with other molecules. acs.org
An MD simulation of this compound would model the movements of every atom in the molecule according to the laws of classical mechanics. This allows for the exploration of conformational changes, the flexibility of the alkyl chains, and interactions with solvent molecules. pensoft.net
In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov After docking the isoxazole derivative into a target protein's active site, an MD simulation can be run for several nanoseconds to observe whether the ligand remains stably bound or if it diffuses away. acs.org Analysis of the simulation trajectory can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. pensoft.net
In Silico Prediction of Molecular Interactions and Ligand-Target Binding Modes
In silico methods are crucial in modern drug discovery for predicting how a small molecule (ligand) might interact with a biological target, such as an enzyme or receptor. nih.gov Molecular docking is the primary technique used for this purpose. rroij.com
This process involves computationally placing the 3D structure of the ligand into the binding site of a protein. jcchems.com An algorithm then samples many possible orientations and conformations of the ligand within the site and uses a scoring function to estimate the binding affinity for each pose. The resulting models predict the most likely binding mode and provide a quantitative estimate of the binding energy. rroij.com
Isoxazole derivatives have been studied as potential inhibitors for various enzymes. nih.gov For this compound, a researcher would first identify a potential protein target. Then, using the computationally optimized structure of the molecule, it would be docked into the protein's active site. The results would highlight potential hydrogen bonds, hydrophobic interactions, and other forces governing the interaction, guiding further experimental studies. jcchems.com
Chemical Derivatization and Diversification of Ethyl 5 Pentyl 1,2 Oxazole 3 Carboxylate
Functionalization of the 5-Pentyl Position
The 5-pentyl group of Ethyl 5-pentyl-1,2-oxazole-3-carboxylate offers a valuable site for structural modification. The aliphatic nature of this substituent allows for the introduction of various functional groups, which can significantly alter the physicochemical properties of the parent molecule.
Introduction of Diverse Substituents onto the Alkyl Chain
The functionalization of the pentyl chain can be achieved through several synthetic strategies, primarily involving C-H activation or radical-mediated reactions. While direct, selective functionalization of an unactivated alkyl chain remains a challenge in organic synthesis, modern methodologies offer potential pathways.
Late-stage functionalization techniques, often employing transition-metal catalysts, can facilitate the introduction of substituents at various positions along the pentyl chain. For instance, iron-catalyzed reactions have been shown to mediate the azidation of benzylic and aliphatic C-H bonds in complex molecules, a strategy that could potentially be adapted to the pentyl group of the isoxazole (B147169). nih.gov Photochemical methods, utilizing visible light and a photocatalyst, can generate alkyl radicals from C(sp³)–H bonds, which can then engage in reactions with various coupling partners. nih.govresearchgate.net This approach could enable the introduction of hydroxyl, amino, or other functional groups.
Biocatalytic approaches, using enzymes such as cytochrome P450 monooxygenases, offer a highly selective means of hydroxylating specific C-H bonds within an alkyl chain. nih.gov These enzymatic transformations can provide access to a range of hydroxylated derivatives with high regioselectivity and stereoselectivity.
| Method | Potential Reagents/Catalysts | Potential Functional Group Introduced | Key Features |
|---|---|---|---|
| Late-Stage C-H Azidation | Fe(OAc)₂, PyBox ligand, TMSN₃ | Azide (-N₃) | Tolerates a wide range of functional groups. nih.gov |
| Photochemical C-H Alkylation | Photocatalyst (e.g., Ru(bpy)₃²⁺), Alcohols/Ethers | Hydroxyalkyl, Alkoxyalkyl | Mild reaction conditions. nih.gov |
| Biocatalytic Hydroxylation | Cytochrome P450 enzymes | Hydroxyl (-OH) | High regioselectivity and stereoselectivity. nih.gov |
Stereoselective Modifications of the Pentyl Group
Achieving stereocontrol during the functionalization of the pentyl group is crucial for applications where specific stereoisomers are required. Biocatalytic methods, as mentioned earlier, are inherently stereoselective and can produce chiral hydroxylated products. nih.gov
For chemical methods, the introduction of a chiral auxiliary onto another part of the molecule can direct the stereochemical outcome of reactions on the pentyl chain. Alternatively, the use of chiral catalysts in C-H activation or radical reactions can induce enantioselectivity. While specific examples for the 5-pentyl group on an isoxazole are not extensively documented, principles from asymmetric synthesis on other heterocyclic systems can be applied.
Modifications at the 3-Carboxylate Position
The ethyl ester at the 3-position of the isoxazole ring is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of various derivatives with modified polarity, reactivity, and biological activity.
Conversion to Other Ester Derivatives and Carboxylic Acids
The ethyl ester can be readily converted to other ester derivatives through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ethyl ester with a different alcohol. This allows for the introduction of a wide variety of alkyl or aryl groups, thereby modulating the lipophilicity and steric bulk of the molecule.
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that can be achieved under acidic or basic conditions. Basic hydrolysis, using a reagent such as sodium hydroxide (B78521), followed by acidification, is a common and efficient method. The resulting carboxylic acid serves as a key intermediate for the synthesis of amides and other derivatives. nih.gov
| Transformation | Typical Reagents | Product |
|---|---|---|
| Transesterification | R'OH, Acid or Base catalyst | This compound (R' ester) |
| Hydrolysis | 1. NaOH, H₂O/EtOH 2. H⁺ | 5-Pentyl-1,2-oxazole-3-carboxylic acid |
Formation of Amides, Hydrazides, and Nitriles
The 3-carboxylic acid can be readily converted to a variety of amides through coupling with primary or secondary amines. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed. This reaction provides a straightforward route to a diverse library of isoxazole-3-carboxamides. nih.gov
Hydrazides can be synthesized by the reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695). This reaction typically proceeds under reflux conditions. Isoxazole-3-carbohydrazides are valuable intermediates for the synthesis of other heterocyclic systems.
The conversion of the 3-carboxylate to a nitrile can be a more challenging transformation. One potential route involves the conversion of the primary amide derivative through a dehydration reaction, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Direct conversion of esters to nitriles is also possible using specific reagents like dimethylaluminum amide. mdpi.com
| Derivative | Synthetic Route | Typical Reagents |
|---|---|---|
| Amides | Carboxylic acid + Amine | EDC, HOBt, R¹R²NH |
| Hydrazides | Ethyl ester + Hydrazine | NH₂NH₂·H₂O, EtOH, reflux |
| Nitriles | Amide dehydration | POCl₃ or SOCl₂ |
Substitution Pattern Variation on the Oxazole (B20620) Ring
Modification of the isoxazole ring itself allows for the introduction of substituents at the C4 position, further diversifying the molecular scaffold. While the synthesis of isoxazoles often dictates the initial substitution pattern, late-stage functionalization of the pre-formed ring is also possible. acs.orgorganic-chemistry.orgnih.gov
One of the most effective methods for introducing a substituent at the 4-position of a 3,5-disubstituted isoxazole is through electrophilic halogenation. The reaction of 2-alkyn-1-one O-methyl oximes, precursors to isoxazoles, with electrophilic halogenating agents like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) can yield 4-halo-3,5-disubstituted isoxazoles. acs.orgorganic-chemistry.orgnih.gov The resulting 4-halo-isoxazoles are versatile intermediates that can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups at the 4-position. nih.gov
Direct C-H functionalization of the isoxazole ring is another powerful tool. Palladium-catalyzed direct arylation has been shown to selectively activate the C-H bond at the 5-position of isoxazoles. acs.org While this method is regioselective for the 5-position, it highlights the potential for developing catalytic systems that could target the 4-position.
| Position | Method | Reagents/Catalysts | Potential Substituents |
|---|---|---|---|
| 4-Position | Electrophilic Halogenation followed by Cross-Coupling | 1. ICl, I₂, or Br₂ 2. Pd catalyst, coupling partner (e.g., boronic acid) | Halogen, Aryl, Heteroaryl, Alkynyl |
Regioselective Halogenation and Cross-Coupling Reactions
The introduction of a halogen atom onto the isoxazole ring serves as a crucial handle for subsequent cross-coupling reactions, enabling the construction of more complex molecular architectures. Research into the functionalization of isoxazole-3-carboxylates has demonstrated that the C4 and C5 positions are susceptible to direct C-H bond arylation under palladium catalysis. organic-chemistry.org This suggests that these positions are activated for electrophilic substitution.
For targeted derivatization, regioselective halogenation is a preferred strategy. While direct studies on this compound are not extensively documented, analogous structures provide insight into the likely outcomes. The C4 position of the isoxazole ring is often susceptible to electrophilic attack. For instance, 3,5-disubstituted isoxazoles can be iodinated at the C4 position using reagents like N-iodosuccinimide (NIS). beilstein-journals.org This process is foundational for creating a versatile building block for further diversification.
Following successful halogenation, typically at the C4 position to yield ethyl 4-halo-5-pentyl-1,2-oxazole-3-carboxylate, a variety of palladium-catalyzed cross-coupling reactions can be employed. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Table 1: Overview of Cross-Coupling Reactions for C4-Functionalized Isoxazoles
| Cross-Coupling Reaction | Reagents/Catalysts | Bond Formed |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl/Heteroaryl) |
| Stille Coupling | Organostannanes (e.g., Aryl-SnBu₃), Pd catalyst | C-C (Aryl/Alkenyl) |
| Heck Coupling | Alkenes, Pd catalyst, Base | C-C (Alkenyl) |
| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, Base | C-C (Alkynyl) |
The Suzuki-Miyaura coupling is a widely used method for introducing aryl and heteroaryl moieties. mdpi.comresearchgate.netnih.gov The reaction of a C4-halo-isoxazole with various boronic acids in the presence of a palladium catalyst and a base would lead to the corresponding 4-aryl or 4-heteroaryl derivatives.
The Stille coupling , which utilizes organostannanes, offers an alternative route for the introduction of a wide range of organic groups. scispace.com Similarly, the Heck coupling allows for the vinylation of the C4 position through the reaction with alkenes. researchgate.net
For the introduction of alkynyl groups, the Sonogashira coupling is the method of choice. organic-chemistry.orgrsc.orgresearchgate.netwikipedia.orglibretexts.org The reaction of a 4-iodo-isoxazole derivative with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, provides a direct route to 4-alkynyl-isoxazoles. rsc.orgresearchgate.net
Introduction of Diverse Heterocyclic and Aromatic Moieties
The cross-coupling reactions mentioned above are instrumental in introducing a wide array of heterocyclic and aromatic groups at the C4 position of the this compound core. This diversification is crucial for exploring structure-activity relationships in various chemical and biological contexts.
The Suzuki-Miyaura coupling is particularly versatile for this purpose, allowing for the introduction of a broad spectrum of aromatic and heteroaromatic rings.
Table 2: Examples of Moieties Introduced via Suzuki-Miyaura Coupling
| Coupling Partner (Boronic Acid) | Introduced Moiety |
| Phenylboronic acid | Phenyl |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl |
| Pyridine-3-boronic acid | 3-Pyridyl |
| Thiophene-2-boronic acid | 2-Thienyl |
| Furan-2-boronic acid | 2-Furyl |
The ability to introduce such a diverse range of functionalities allows for the fine-tuning of the molecule's electronic and steric properties. For instance, the incorporation of nitrogen-containing heterocycles like pyridine (B92270) can introduce sites for hydrogen bonding and alter the molecule's polarity and basicity. Sulfur-containing heterocycles such as thiophene (B33073) can also significantly impact the biological activity and metabolic stability of the parent compound.
Synthesis of Hybrid Molecules Incorporating the 1,2-Oxazole Core
The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a promising strategy in drug discovery. rsc.orgresearchgate.netwikipedia.orgnih.gov The this compound scaffold can serve as a central building block for the synthesis of such hybrid molecules. The goal is often to create synergistic effects or to target multiple biological pathways. nih.gov
One common approach involves linking the isoxazole core to another heterocyclic system known for its biological activity. For example, isoxazole derivatives have been hybridized with quinazolinones, 1,2,4-triazoles, and indole-oxadiazole moieties. researchgate.netnih.gov
A general synthetic strategy for creating these hybrid molecules often involves the initial functionalization of the isoxazole ring, as described in the previous sections, followed by a coupling reaction with the second pharmacophore.
For instance, the carboxylate group at the C3 position can be converted to an amide or a hydrazide, which can then be reacted with another molecule to form a larger hybrid structure. Alternatively, a functional group introduced at the C4 position via cross-coupling can serve as the point of attachment for the second pharmacophore.
Table 3: Examples of Hybrid Molecule Scaffolds Incorporating Isoxazoles
| Isoxazole Core | Linked Heterocycle | Potential Application Area |
| 3,5-Disubstituted Isoxazole | Quinazolinone | Anticancer nih.gov |
| Substituted Isoxazole | 1,2,4-Triazole | Anticancer nih.gov |
| Isoxazole | Indole-Oxadiazole | Anticancer researchgate.net |
| Isoxazole | Quinone-Amino Acid | Medicinal Chemistry researchgate.net |
The synthesis of these hybrid molecules allows for the exploration of new chemical space and the potential discovery of compounds with enhanced or novel biological activities. The isoxazole core provides a stable and versatile platform for the attachment of various other molecular fragments, making it an attractive starting point for the design and synthesis of complex and potentially bioactive molecules.
Biological and Pharmacological Research Perspectives on Ethyl 5 Pentyl 1,2 Oxazole 3 Carboxylate Derivatives
Investigation of Molecular Mechanisms of Action In Vitro
Understanding the molecular mechanisms by which a compound exerts its biological effect is fundamental to drug discovery and development. For derivatives of ethyl 5-pentyl-1,2-oxazole-3-carboxylate, in vitro studies provide the initial insights into their potential modes of action at the molecular and cellular levels.
Cell-free enzyme assays are a primary tool for identifying direct interactions between a compound and a specific enzyme. Several studies on oxazole (B20620) and isoxazole (B147169) derivatives have demonstrated their potential to modulate the activity of various enzymes.
For instance, a novel class of substituted oxazol-2-one-3-carboxamides were identified as inhibitors of acid ceramidase (AC), a cysteine hydrolase involved in the metabolism of lysosomal ceramides. cnr.it In a different line of research, certain 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives have been shown to inhibit the kinesin HSET (KIFC1), an ATP-dependent motor protein crucial for cell division in some cancer cells. nih.gov While these studies were not conducted on this compound itself, they highlight the potential for the broader isoxazole carboxylate scaffold to interact with and modulate enzyme activity.
| Derivative Class | Target Enzyme | Observed Effect |
| Oxazol-2-one-3-carboxamides | Acid Ceramidase (AC) | Inhibition cnr.it |
| 2-(3-benzamidopropanamido)thiazole-5-carboxylates | Kinesin HSET (KIFC1) | Inhibition nih.gov |
| 1,2,4-Oxadiazole (B8745197) derivatives | Papain-like protease (PLpro) of SARS-CoV-2 | Inhibition ipbcams.ac.cn |
In vitro cell-based assays allow for the investigation of a compound's effect on cellular pathways. Studies on various oxazole and isoxazole derivatives have demonstrated their ability to perturb cellular processes. For example, the HSET inhibitors mentioned previously were shown to induce a multipolar phenotype in centrosome-amplified human cancer cells, confirming their on-target effect within a cellular context. nih.gov
Furthermore, a series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates were screened for anticancer activity against 60 different human cancer cell lines. One derivative, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, exhibited a broad range of cytotoxic activity, suggesting interference with critical cellular pathways necessary for cancer cell survival and proliferation. researchgate.net Molecular docking studies for this compound suggested potential interactions with tubulin and cyclin-dependent kinase 2 (CDK2), key proteins involved in cell division. researchgate.net
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and observing the resulting changes in potency, researchers can identify the key molecular features required for a desired biological effect.
Several studies on isoxazole and oxazole carboxylate derivatives have provided valuable SAR insights. In a study on ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates as antimycobacterial agents, the nature of the substituent on the benzyl (B1604629) group was found to significantly influence the in vitro efficacy against Mycobacterium tuberculosis H37Rv strains. nih.gov A compound with a 3,4-dichlorobenzyl substituent was found to be the most active, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov
In another study focusing on 1,2,4-oxadiazole derivatives as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), the introduction of an aryl carboxylic acid moiety was found to enhance the enzymatic inhibition activity. ipbcams.ac.cn Specifically, a 4-COOH group on a phenyl ring showed better activity than a 3-COOH group. ipbcams.ac.cn
| Derivative Series | Structural Variation | Impact on In Vitro Potency |
| Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates | Substitution on the benzyl ring | Dichloro substitution at positions 3 and 4 resulted in the highest antimycobacterial activity. nih.gov |
| 1,2,4-Oxadiazole derivatives | Position of the carboxylic acid group on the aryl moiety | A 4-COOH group led to improved PLpro inhibitory activity compared to a 3-COOH group. ipbcams.ac.cn |
| 5-Chloro-4-(1,3-Oxazol-5- yl)-1Н-Pyrrole-3-Carboxyamides | Amide substituent | Specific alkyl, aryl, and heterylamines at the amide position resulted in compounds with high anti-staphylococcus or antifungal activity. biointerfaceresearch.com |
Through SAR studies, key pharmacophoric elements—the essential structural features required for biological activity—can be identified. For the isoxazole-3-carboxylate scaffold, the ester group and the isoxazole ring itself appear to be important for the observed biological activities. The nature and position of substituents on the isoxazole ring and any attached aromatic systems are critical for determining the potency and selectivity of the compounds.
For the antimycobacterial ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates, the isoxazole-3-carboxylate core is considered a key pharmacophore. nih.gov The lipophilic benzyl group with specific electronic properties (e.g., chloro-substituents) at the 5-position of the isoxazole ring was identified as being crucial for potent activity. nih.gov Similarly, for the 5-Chloro-4-(1,3-Oxazol-5- yl)-1Н-Pyrrole-3-Carboxyamides, the pyrrole (B145914) and 1,3-oxazole nuclei are considered important building blocks for their antimicrobial properties. biointerfaceresearch.com
Preclinical In Vitro Efficacy and Selectivity Profiling
The isoxazole ring is a prominent heterocyclic motif in medicinal chemistry, with its derivatives being investigated for a wide array of pharmacological activities. nih.gov The substitution at various positions on the isoxazole ring plays a crucial role in determining the biological activity of the resulting compounds.
Derivatives of the isoxazole scaffold have demonstrated a broad spectrum of antimicrobial activities. The presence of different substituents on the isoxazole ring can significantly influence their potency and spectrum of action.
One area of significant interest has been the development of isoxazole-based compounds as antitubercular agents. A study focused on the rational design of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters revealed potent activity against Mycobacterium tuberculosis. Several of these derivatives exhibited nanomolar activity against replicating bacteria and low micromolar activity against non-replicating bacteria. acs.org Notably, these compounds showed excellent selectivity for M. tuberculosis and retained their activity against strains resistant to common drugs like isoniazid, rifampin, and streptomycin. acs.orgnih.gov
In other studies, various isoxazole derivatives have been synthesized and evaluated for their general antibacterial and antifungal properties. For instance, a series of novel ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates showed moderate inhibition against several fungal strains, including Fusarium graminearum, Thanatephorus cucumeris, Botrytis cinerea, and Fusarium oxysporum at a concentration of 100 mg/L. researchgate.net Another study on different isoxazole derivatives revealed that compounds PUB9 and PUB10, which are 5-amino-3-methyl-1,2-oxazole-4-carboxylate derivatives, had notably high antimicrobial activity, particularly against Staphylococcus aureus. nih.gov
Below is a data table summarizing the in vitro antimicrobial activity of selected isoxazole derivatives from various studies.
| Compound Class | Target Organism | Activity Metric | Result |
| 5-Phenyl-3-isoxazolecarboxylic acid ethyl esters | Mycobacterium tuberculosis (replicating) | MIC | Nanomolar range acs.org |
| 5-Phenyl-3-isoxazolecarboxylic acid ethyl esters | Mycobacterium tuberculosis (non-replicating) | MIC | Low micromolar range acs.org |
| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Fusarium graminearum | % Inhibition (at 100 mg/L) | 32-58% researchgate.net |
| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Thanatephorus cucumeris | % Inhibition (at 100 mg/L) | 32-58% researchgate.net |
| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Botrytis cinerea | % Inhibition (at 100 mg/L) | 32-58% researchgate.net |
| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Fusarium oxysporum | % Inhibition (at 100 mg/L) | 32-58% researchgate.net |
| 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) | Staphylococcus aureus | MIC | Significantly lower than other tested derivatives nih.gov |
| 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10) | Various pathogenic bacteria and fungi | Biofilm Reduction | >90% nih.gov |
The isoxazole nucleus is a key component in several compounds investigated for their anti-inflammatory and analgesic properties. Research has shown that derivatives of isoxazole can inhibit key enzymes and mediators involved in the inflammatory cascade.
A series of 4,5-diaryloisoxazol-3-carboxylic acids were synthesized and identified as potent inhibitors of leukotriene biosynthesis, which are crucial mediators in various inflammatory diseases. nih.gov Specifically, compounds with this scaffold showed potent inhibitory activity against cellular 5-Lipoxygenase product synthesis with IC50 values in the sub-micromolar range. nih.gov While not ethyl esters, this highlights the potential of the isoxazole-3-carboxylic acid core in developing anti-inflammatory agents.
In a different study, novel 5-alkyl-4-oxo-4,5-dihydro- acs.orgnih.govnih.govtriazolo[4,3-a]quinoxaline-1-carbox-amide derivatives were designed and evaluated for their anti-inflammatory effects. One of the lead compounds from this series demonstrated its anti-inflammatory activity by inhibiting COX-2 and iNOS, and downregulating the mitogen-activated protein kinases (MAPK) signal pathway. nih.gov Although this is a different heterocyclic system, the exploration of alkyl-substituted derivatives is relevant.
The table below summarizes the in vitro anti-inflammatory activity of selected isoxazole and related derivatives.
| Compound Class | Target/Assay | Activity Metric | Result |
| 4,5-Diaryloisoxazol-3-carboxylic acids | 5-Lipoxygenase product synthesis | IC50 | 0.24 µM nih.gov |
| 5-alkyl-4-oxo-4,5-dihydro- acs.orgnih.govnih.govtriazolo[4,3-a]quinoxaline-1-carbox-amide derivatives | Lipopolysaccharide-induced nitric oxide release in RAW264.7 cells | Inhibition | Dose-dependent nih.gov |
The versatility of the isoxazole scaffold extends to other therapeutic areas, including oncology. Various derivatives have been synthesized and tested for their cytotoxic effects against a range of human cancer cell lines.
For instance, a series of isoxazole-carboxamide derivatives were evaluated for their cytotoxic activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines. najah.edu The results indicated that some of these compounds were most active against Hep3B cells, with IC50 values around 23 µg/ml. najah.edu Another compound in the same study showed the highest activity against HeLa cells with an IC50 of 15.48 µg/ml. najah.edu
In a separate study, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which incorporate an isoxazole substituent, were evaluated for their cytotoxic activity against a panel of four human cancer cell lines. One of the derivatives with a 3-(N,N-dimethylamino)propyl substituent was found to be the most potent against the HT29 (primary colon adenocarcinoma) cell line, with a 50% cytotoxic concentration (CC50) of 58.4 µM. nih.gov
The following table presents a summary of the in vitro anticancer activity of selected isoxazole derivatives.
| Compound Class | Cell Line | Activity Metric | Result |
| Isoxazole-carboxamide derivatives | Hep3B (Liver cancer) | IC50 | ~23 µg/ml najah.edu |
| Isoxazole-carboxamide derivatives | HeLa (Cervical cancer) | IC50 | 15.48 µg/ml najah.edu |
| Isoxazole-carboxamide derivatives | MCF-7 (Breast cancer) | IC50 | 39.80 µg/ml najah.edu |
| Oxazolo[5,4-d]pyrimidine with isoxazole substituent | HT29 (Colon cancer) | CC50 | 58.44 ± 8.75 µM nih.gov |
| Oxazolo[5,4-d]pyrimidine with isoxazole substituent | LoVo (Metastatic colon adenocarcinoma) | CC50 | >300 µM nih.gov |
Rational Ligand Design and Optimization Based on In Vitro Data
The development of potent and selective isoxazole-based therapeutic agents often relies on rational drug design strategies, which are informed by in vitro biological data. Structure-activity relationship (SAR) studies are crucial in this process, helping to identify the key structural features required for a desired biological effect.
In the context of developing antitubercular agents, a rational drug design approach was applied to a series of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters. acs.org This approach led to the investigation of the biological activity and SAR for the designed compounds. The study revealed that benzyloxy, benzylamino, and phenoxy derivatives of this core structure represent a highly potent and selective series of anti-TB compounds, making them attractive lead compounds for further development. nih.gov
Similarly, in the pursuit of novel xanthine (B1682287) oxidase inhibitors for the treatment of gout, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and synthesized based on bioisosteric replacement and hybridization strategies. nih.gov The SAR analysis indicated that a hydrophobic group on the nitrogen atom of the indole (B1671886) ring was essential for the inhibitory potency. Molecular docking studies further elucidated the binding mode of the most potent compound, showing key interactions with amino acid residues in the active site of the enzyme. nih.gov
The design of anti-inflammatory agents has also benefited from rational approaches. For instance, the design of oxadiazole-linked benzoxazole (B165842) derivatives as selective COX-2 inhibitors was guided by scaffold hopping and molecular docking studies to understand the interactions with the active sites of COX-1 and COX-2. vignan.ac.in This rational design process led to the identification of compounds with strong and selective COX-2 inhibition. vignan.ac.in
Advanced Applications and Future Research Directions
Ethyl 5-pentyl-1,2-oxazole-3-carboxylate as a Versatile Synthetic Building Block
This compound is a multifunctional molecule poised for a variety of chemical transformations, making it a valuable building block in organic synthesis. The reactivity of this compound is dictated by the interplay of its three key components: the 1,2-oxazole core, the ethyl carboxylate group at the 3-position, and the pentyl chain at the 5-position.
The 1,2-oxazole ring itself is an aromatic system, but it contains a weak nitrogen-oxygen (N-O) bond. researchgate.net This bond is susceptible to cleavage under specific reductive or basic conditions, a characteristic that chemists can exploit. researchgate.net Ring-opening reactions can transform the heterocyclic core into valuable acyclic difunctionalized compounds, such as β-hydroxy ketones, 1,3-dicarbonyls, or enaminoketones. researchgate.net This essentially allows the isoxazole (B147169) to act as a "masked" form of these other functional groups, providing a strategic advantage in complex multi-step syntheses. researchgate.net
The functional groups attached to the ring offer additional handles for modification:
Ethyl Carboxylate Group (Position 3): This group can undergo standard ester transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into amides via aminolysis. These transformations open pathways to a wide array of new derivatives.
Pentyl Group (Position 5): The five-carbon alkyl chain primarily imparts lipophilicity to the molecule. This feature is particularly relevant in medicinal chemistry for modulating a compound's solubility and ability to cross cell membranes. While less reactive than the ester, the pentyl group can potentially undergo functionalization at its terminal position through specific, advanced synthetic methods.
The strategic combination of these reactive sites makes this compound a versatile precursor for constructing more complex molecular architectures.
| Molecular Moiety | Potential Transformation | Resulting Structure/Functional Group | Synthetic Utility |
|---|---|---|---|
| 1,2-Oxazole Ring | Reductive N-O Bond Cleavage | Enaminone, 1,3-Dicarbonyl, γ-Amino alcohol | Access to complex acyclic intermediates. researchgate.net |
| Ethyl Carboxylate | Hydrolysis (Saponification) | Carboxylic Acid | Enables amide coupling, further functionalization. |
| Ethyl Carboxylate | Reduction (e.g., with LiAlH₄) | Primary Alcohol (Hydroxymethyl group) | Precursor for ethers, aldehydes, or further oxidation. |
| Ethyl Carboxylate | Aminolysis/Amidation | Carboxamide | Introduction of diverse amide-based functionalities. |
Rational Design of Novel Chemical Entities Based on the 1,2-Oxazole Scaffold
The 1,2-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. researchgate.netrsc.orgresearchgate.net Its five-membered aromatic structure, containing both a nitrogen and an oxygen atom, can engage in various non-covalent interactions with biological targets like enzymes and receptors, making it an attractive framework for drug design. researchgate.nettandfonline.comresearchgate.net
Rational design of new chemical entities leverages the known biological activities of the isoxazole core to develop novel therapeutic agents. rsc.orgnih.gov This process often involves:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents at the 3, 4, and 5-positions of the isoxazole ring, medicinal chemists can probe how changes in size, electronics, and lipophilicity affect biological activity. researchgate.netnih.gov For this compound, the pentyl and ethyl carboxylate groups serve as initial points for such modifications to optimize potency and pharmacokinetic properties.
Bioisosteric Replacement: The isoxazole ring can be used as a bioisostere for other chemical groups, such as a phenyl ring or a carboxylic acid, to improve a drug candidate's profile.
Molecular Docking: Computational simulations are used to predict how isoxazole derivatives will bind to the active site of a target protein. nih.gov This allows for the in silico design of compounds with potentially higher affinity and selectivity before they are synthesized in the lab.
The isoxazole scaffold is a key component in drugs with a wide range of therapeutic applications, demonstrating its versatility in drug discovery. rsc.orgresearchgate.netresearchgate.net
| Drug/Compound Class | Therapeutic Area | Significance of 1,2-Oxazole Scaffold |
|---|---|---|
| Sulfamethoxazole, Sulfisoxazole | Antibacterial | Acts as a key pharmacophore for antimicrobial activity. rsc.orgresearchgate.net |
| Valdecoxib, Parecoxib | Anti-inflammatory (COX-2 inhibitor) | Forms the central core responsible for selective enzyme inhibition. rsc.orgresearchgate.net |
| Leflunomide | Antirheumatic | The isoxazole ring is crucial for its immunomodulatory effects. researchgate.net |
| Risperidone, Paliperidone | Antipsychotic | Part of a fused heterocyclic system contributing to receptor binding. researchgate.netrsc.org |
| Zonisamide | Anticonvulsant | The benzisoxazole core is essential for its neurological activity. researchgate.netrsc.org |
Integration with Flow Chemistry and Automated Synthesis Paradigms
The synthesis of complex heterocyclic molecules like substituted isoxazoles is increasingly benefiting from modern technologies such as flow chemistry and automated synthesis. acs.orguc.pt These approaches offer significant advantages over traditional batch processing, including enhanced safety, scalability, and efficiency. researchgate.net
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. For isoxazole synthesis, this paradigm allows for precise control over reaction parameters such as temperature, pressure, and reaction time. Key benefits include:
Improved Safety: Many reactions for forming heterocyclic rings are highly exothermic. The high surface-area-to-volume ratio in flow reactors allows for superior heat dissipation, mitigating the risk of thermal runaways. researchgate.net
Telescoped Reactions: Multi-step syntheses can be combined into a single continuous sequence without the need to isolate and purify intermediates. For example, the formation of an oxime, its subsequent chlorination to a hydroximoyl chloride, and the final cycloaddition to form the isoxazole ring can be performed sequentially in a flow system. researchgate.net
Access to Novel Reaction Conditions: Flow reactors can safely operate at high temperatures and pressures, enabling transformations that are difficult or hazardous to perform in batch.
Automated synthesis platforms, often integrated with flow reactors, enable the rapid generation and screening of compound libraries. acs.orgrsc.org By automating the process of varying reactants and conditions, researchers can quickly explore a wide chemical space to discover molecules with desired properties, accelerating the drug discovery cycle. rsc.org
| Parameter | Conventional Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Heat Transfer | Limited by vessel surface area, risk of hotspots. | Excellent, due to high surface-area-to-volume ratio. researchgate.net |
| Scalability | Often requires re-optimization for larger scales. | Scalable by running the system for a longer duration. |
| Process Control | Less precise control over mixing and temperature gradients. | Precise control over temperature, pressure, and residence time. |
| Safety | Higher risk with hazardous reagents or exothermic reactions. | Improved safety due to small reaction volumes at any given time. researchgate.net |
| Multi-step Synthesis | Requires isolation and purification of intermediates. | Allows for "telescoping" of steps into a continuous process. researchgate.net |
Emerging Methodologies for Oxazole-Based Compound Discovery
The field of synthetic chemistry is constantly evolving, with new methods continually being developed to construct and functionalize heterocyclic scaffolds like 1,2-oxazoles. These emerging methodologies often focus on improving efficiency, selectivity, and sustainability.
Recent advances in the synthesis of oxazole (B20620) and isoxazole derivatives include:
Novel Catalytic Systems: Transition metals such as gold, silver, and copper are being employed to catalyze novel cyclization and functionalization reactions, often providing access to complex substitution patterns under mild conditions. rsc.orginformahealthcare.com
Green Chemistry Approaches: There is a growing emphasis on developing more environmentally benign synthetic routes. This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times, and catalyst-free reactions under ultrasound irradiation. rsc.orgnih.gov
One-Pot Procedures: Methodologies that combine multiple reaction steps into a single operation without isolating intermediates are highly sought after for their efficiency. tandfonline.comnih.gov The classic van Leusen synthesis for oxazoles is an example of a powerful one-pot reaction that continues to be refined and applied. nih.govmdpi.com
High-Throughput Screening (HTS): Beyond synthesis, new discovery paradigms are crucial. HTS allows for the rapid testing of large libraries of compounds against a specific biological target. news-medical.net This phenotypic screening approach can identify novel "hit" compounds with desired activity, which can then be optimized through medicinal chemistry. nih.govarvojournals.org
These advanced synthetic and screening methods are critical for expanding the chemical space of accessible oxazole derivatives and for accelerating the discovery of new functional molecules.
| Methodology | Description | Key Advantages |
|---|---|---|
| Transition Metal-Catalyzed Cycloadditions | Use of catalysts (e.g., Au, Cu, Pd) to facilitate ring formation and functionalization. rsc.orginformahealthcare.com | High efficiency, regioselectivity, and access to complex structures. rsc.org |
| Microwave-Assisted Synthesis | Using microwave irradiation to rapidly heat reaction mixtures. | Drastically reduced reaction times, often improved yields. nih.gov |
| Synthesis in Water | Utilizing water as a green solvent for cycloaddition reactions. nih.gov | Environmentally friendly, reduced reliance on organic solvents. |
| High-Throughput Screening (HTS) | Automated testing of large small-molecule libraries for biological activity. news-medical.net | Rapid identification of novel "hit" compounds for drug discovery. nih.gov |
Prospects for Interdisciplinary Research and Applications
While medicinal chemistry is a major driver of isoxazole research, the unique properties of this scaffold lend themselves to a broad range of interdisciplinary applications. researchgate.neteurekaselect.com The future of compounds like this compound lies at the intersection of chemistry, biology, and materials science.
Potential and emerging application areas include:
Agrochemicals: The isoxazole core is found in various commercial herbicides, fungicides, and insecticides. researchgate.netscilit.comgoogle.com The structural diversity that can be built upon the isoxazole scaffold allows for the development of new crop protection agents with novel modes of action. scilit.com
Materials Science: Isoxazole-containing molecules have been investigated for their use in functional materials. Their electronic and optical properties can be tuned by modifying substituents, leading to applications as photochromic dyes, components of liquid crystals, and materials for solar cells. researchgate.neteurekaselect.com
Chemical Biology: Isoxazole derivatives can be designed as chemical probes to study biological processes. Their ability to bind to specific proteins can be exploited to develop tools for imaging, activity-based protein profiling, and understanding disease mechanisms.
The continued exploration of isoxazole chemistry, powered by computational design, automated synthesis, and high-throughput screening, will undoubtedly uncover new functionalities. This will further establish the 1,2-oxazole scaffold as a critical component in the development of new technologies across multiple scientific disciplines. rsc.orgresearchgate.net
| Field of Application | Specific Use Case | Relevant Properties of Isoxazole Scaffold |
|---|---|---|
| Medicinal Chemistry | Drug discovery (e.g., anti-inflammatory, anticancer, antibacterial). rsc.orgresearchgate.net | Ability to bind to enzymes/receptors, tunable pharmacokinetics. |
| Agrochemistry | Herbicides, fungicides, insecticides. scilit.comgoogle.com | Potent and specific biological activity against agricultural pests. |
| Material Science | Liquid crystals, photochromic dyes, semiconductors. researchgate.neteurekaselect.com | Tunable electronic and optical properties, thermal stability. |
| Chemical Biology | Molecular probes, ligation chemistry. nih.gov | Specific binding capabilities, reactivity for bioconjugation. |
Q & A
Q. What are the standard synthetic routes for Ethyl 5-pentyl-1,2-oxazole-3-carboxylate, and how are reaction conditions optimized?
A common method involves cyclocondensation of diethyl oxalate with a ketone precursor (e.g., 1-pentylethanone) in the presence of a base like potassium tert-butoxide, followed by hydroxylamine treatment to form the isoxazole ring. Key steps include controlling stoichiometry (1.1–1.5 equivalents of reagents) and reaction time (6–24 hours at 50°C). Purification via flash chromatography (10–20% EtOAc/hexane) yields the product with ~56% efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., δ 6.37 ppm for the isoxazole proton) and mass spectrometry (EI-MS: m/z 210.0 [M+H⁺]) are essential for structural confirmation. Purity is validated using GC or HPLC .
Q. What safety protocols are recommended for handling this compound?
Use personal protective equipment (PPE), including gloves and goggles. Avoid inhalation/ingestion; in case of exposure, rinse affected areas with water for 15 minutes. Store in a well-ventilated area away from ignition sources, as decomposition may release hazardous gases .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software?
SHELXL is ideal for small-molecule refinement. Input experimental data (e.g., X-ray diffraction) and apply constraints for bond lengths/angles. Validate refinement with R-factor analysis and electron density maps. SHELX programs are robust for high-resolution or twinned data .
Q. What strategies address contradictions in pharmacokinetic data for oxazole derivatives?
Compare in vitro assays (e.g., metabolic stability in liver microsomes) with in vivo models. Adjust substituents (e.g., pentyl vs. cyclopentyl groups) to modulate lipophilicity and bioavailability. For example, modifying the ester group can enhance plasma stability .
Q. How do structural analogs like Isoxadifen-ethyl inform research on Ethyl 5-pentyl derivatives?
Isoxadifen-ethyl (CAS 163520-33-0), a herbicide safener, shares a diphenyl-substituted isoxazole core. Comparative studies can reveal how alkyl vs. aryl substituents affect biological activity, such as enzyme inhibition or substrate specificity .
Q. What computational approaches predict target interactions for this compound?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like cytochrome P450 enzymes. Density Functional Theory (DFT) calculations optimize electronic properties for reactivity predictions.
Q. How can synthesis byproducts be systematically identified and minimized?
Use LC-MS or GC-MS to detect impurities. Adjust reaction parameters (e.g., temperature, solvent polarity) to suppress side reactions. For example, excess hydroxylamine may reduce unreacted ketone intermediates .
Q. What experimental designs improve metabolic stability studies?
Incubate the compound with liver microsomes or hepatocytes, and quantify metabolites via LC-MS/MS. Compare half-life (t₁/₂) across species (e.g., human vs. rat). Introduce deuterium or fluorination to block metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
